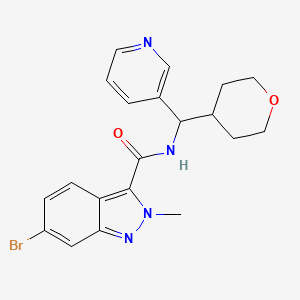

6-Chloro-4-ethoxypyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the CAS Number: 872282-68-3. It has a molecular weight of 172.61 and its IUPAC name is 6-chloro-4-ethoxypyridin-3-amine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

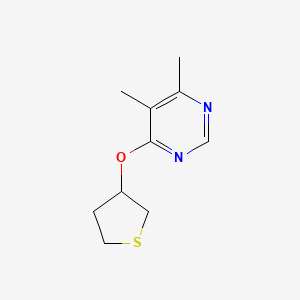

The InChI code for 6-Chloro-4-ethoxypyridin-3-amine is 1S/C7H9ClN2O/c1-2-11-6-3-7 (8)10-4-5 (6)9/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

6-Chloro-4-ethoxypyridin-3-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Reactions and Intermediates

6-Chloro-4-ethoxypyridin-3-amine is involved in various chemical reactions, particularly as an intermediate. It undergoes rearrangements during amination of halopyridines, presumably involving a pyridyne intermediate. This process, involving 3,4-pyridyne as an intermediate, leads to significant structural transformations, indicating its utility in complex chemical syntheses. For example, the amination of 3-bromo-4-ethoxypyridine results in the formation of 2-amino-4-ethoxypyridine, showcasing a shift of the substituent from position 3 to 2 (Pieterse & Hertog, 2010). This transformation is critical for creating specific pyridine derivatives used in various chemical industries.

Synthesis of N-Substituted-6-alkoxypteridin-4-amine

The compound is instrumental in the synthesis of N-substituted-6-alkoxypteridin-4-amine, a category of chemicals with multiple applications, including potential pharmaceutical uses. A novel synthesis method for these compounds demonstrates the versatility of 6-Chloro-4-ethoxypyridin-3-amine in producing a range of derivatives through steps like heterocyclization, alkoxylation, chlorination, and nucleophilic substitution (Duan, Jia, Zhu, & Wang, 2012).

Thermal Elimination Studies

6-Chloro-4-ethoxypyridin-3-amine is a subject of study in thermal eliminations, highlighting its importance in understanding kinetic and thermodynamic aspects of chemical reactions. The compound's behavior during the thermal decomposition process provides insights into the effects of substituents like chloro and ethoxy on reaction mechanisms and rates (Al-Awadi & Taylor, 1986).

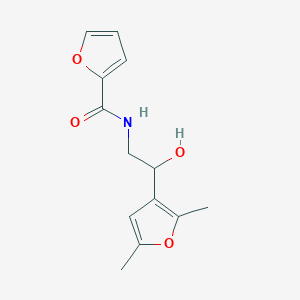

Pyridonecarboxylic Acid Derivatives Synthesis

It also plays a role in the synthesis of pyridonecarboxylic acid derivatives, a class of compounds known for their antibacterial properties. The manipulation of the chemical structure of 6-Chloro-4-ethoxypyridin-3-amine allows for the creation of compounds with potential for biological activity and pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloro-4-ethoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMIONCCNWNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-ethoxypyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)

![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)